REACTION_CXSMILES
|
[F:1][C:2]([C:5]1[C:10](O)=[CH:9][CH:8]=[C:7](C)[CH:6]=1)([F:4])[F:3].Br[CH:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C([O-])([O-])=[O:22].[Cs+].[Cs+]>CN(C=O)C>[CH2:18]([O:17][C:15](=[O:16])[CH:14]([O:22][C:8]1[CH:7]=[CH:6][C:5]([C:2]([F:1])([F:3])[F:4])=[CH:10][CH:9]=1)[CH3:20])[CH3:19] |f:2.3.4|
|
Name
|
|
Quantity
|
9.74 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C
|
Name
|
Cs2CO3
|
Quantity
|
39.15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
to rinse the solids
|
Type
|
WASH
|
Details
|
The filtrate was washed with 1 N HCl (200 mL) and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 19.03 g of crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)OC1=CC=C(C=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.96 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |